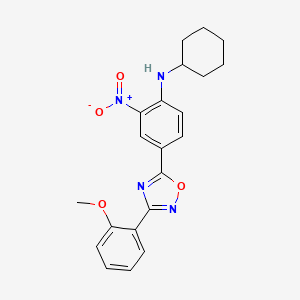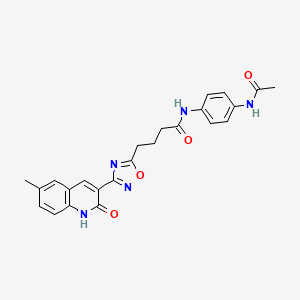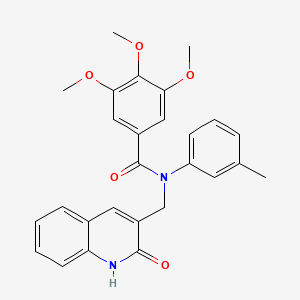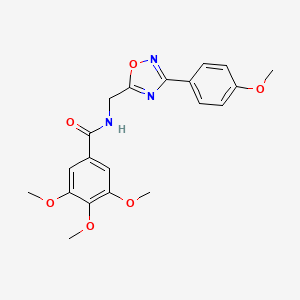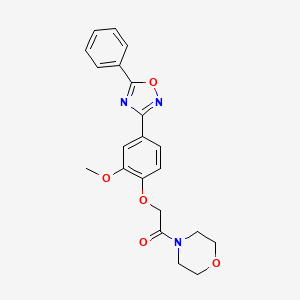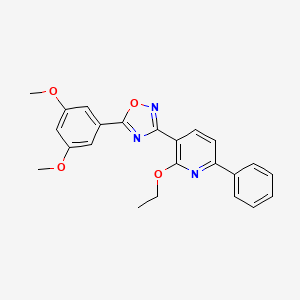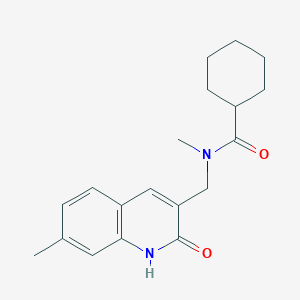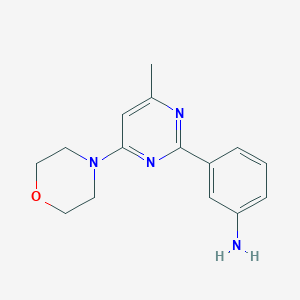
3-(4-Methyl-6-morpholin-4-ylpyrimidin-2-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Methyl-6-morpholin-4-ylpyrimidin-2-yl)aniline is a chemical compound that has gained significant attention in scientific research due to its potential as a pharmaceutical agent. The compound is also known as MMPI or TAK-165 and belongs to the class of tyrosine kinase inhibitors.
Mecanismo De Acción
The mechanism of action of MMPI involves the inhibition of tyrosine kinase activity. Tyrosine kinase is an enzyme that plays a crucial role in cell signaling and proliferation. MMPI binds to the ATP-binding site of tyrosine kinase, preventing the phosphorylation of downstream signaling molecules. This results in the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects
MMPI has several biochemical and physiological effects. In vitro studies have shown that MMPI inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. MMPI also inhibits the migration and invasion of cancer cells. In vivo studies have shown that MMPI inhibits tumor growth and metastasis in animal models. MMPI has also been shown to enhance the efficacy of chemotherapy and radiation therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using MMPI in lab experiments include its specificity for tyrosine kinase inhibition, its ability to inhibit multiple signaling pathways, and its potential as a therapeutic agent for cancer treatment. The limitations of using MMPI in lab experiments include its low solubility in water, its toxicity at high doses, and the need for expertise in organic chemistry for its synthesis.
Direcciones Futuras
There are several future directions for MMPI research. One direction is to optimize the synthesis method of MMPI to improve its yield and purity. Another direction is to investigate the efficacy of MMPI in combination with other tyrosine kinase inhibitors and chemotherapeutic agents. Additionally, the role of MMPI in the treatment of other diseases, such as autoimmune diseases and inflammatory disorders, can be explored. Finally, the development of MMPI analogs with improved pharmacokinetic properties and reduced toxicity can be pursued.
Conclusion
In conclusion, 3-(4-Methyl-6-morpholin-4-ylpyrimidin-2-yl)aniline is a promising pharmaceutical agent with potential applications in cancer treatment. The synthesis of MMPI is a complex process that requires expertise in organic chemistry. MMPI inhibits tyrosine kinase activity and has several biochemical and physiological effects, including the inhibition of cancer cell growth and metastasis. MMPI has advantages and limitations for lab experiments, and several future directions for research can be pursued.
Métodos De Síntesis
The synthesis of 3-(4-Methyl-6-morpholin-4-ylpyrimidin-2-yl)aniline involves several steps. The first step involves the reaction of 2-chloro-4-methyl-6-(morpholin-4-yl)pyrimidine with sodium azide to produce 2-azido-4-methyl-6-(morpholin-4-yl)pyrimidine. The second step involves the reaction of 2-azido-4-methyl-6-(morpholin-4-yl)pyrimidine with 3-aminophenol to produce 3-(4-Methyl-6-morpholin-4-ylpyrimidin-2-yl)aniline. The synthesis of MMPI is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
The primary scientific research application of MMPI is in the field of cancer research. MMPI is a tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). These receptors are overexpressed in various cancers, including breast, lung, and colon cancer. MMPI has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Propiedades
IUPAC Name |
3-(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-11-9-14(19-5-7-20-8-6-19)18-15(17-11)12-3-2-4-13(16)10-12/h2-4,9-10H,5-8,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPMKQWXLXSCJHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC(=CC=C2)N)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

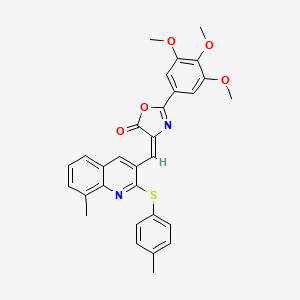
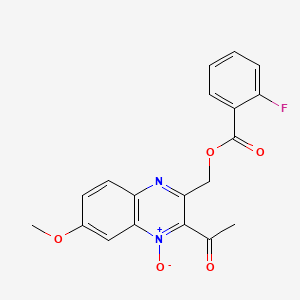
![2-bromo-N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7692551.png)
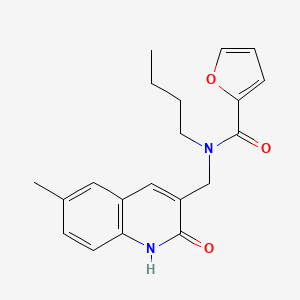
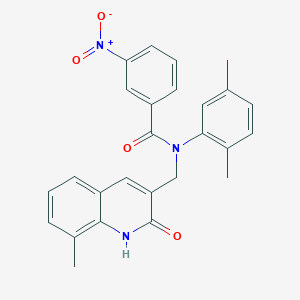
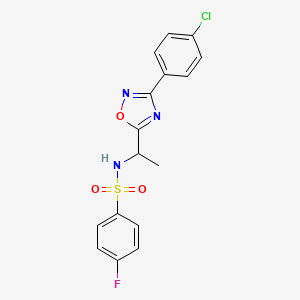
![4'-Chloro-[1,1'-biphenyl]-4-carboxamide](/img/structure/B7692585.png)
